

An In-depth Technical Guide to the Structure and Stereochemistry of L-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	L-Iditol	
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This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of **L-Iditol**. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document includes detailed experimental protocols for the characterization of **L-Iditol** and visual representations of its structure and metabolic significance.

Introduction to L-Iditol

L-Iditol is a naturally occurring sugar alcohol (or alditol) and is the L-enantiomer of iditol. As a hexitol, it possesses a six-carbon chain with a hydroxyl group attached to each carbon atom. Its chemical formula is $C_6H_{14}O_6$.[1] **L-Iditol** is found in various plants and is also a known human and fungal metabolite.[2] In metabolic pathways, it is a substrate for the enzyme **L-iditol** 2-dehydrogenase, which plays a role in fructose and mannose metabolism.[3] Due to its properties as a polyol, it has potential applications in the food industry as a sugar substitute and in the pharmaceutical industry as an excipient.[1]

Physicochemical and Stereochemical Properties

The structural and stereochemical identity of **L-Iditol** defines its physical and chemical behavior. As a chiral molecule, its optical activity is a key characteristic. The IUPAC name for **L-Iditol** is (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol, which precisely describes the spatial arrangement of its hydroxyl groups.[3]

Data Presentation: Quantitative Properties of L-Iditol



The following table summarizes the key quantitative data for **L-Iditol**.

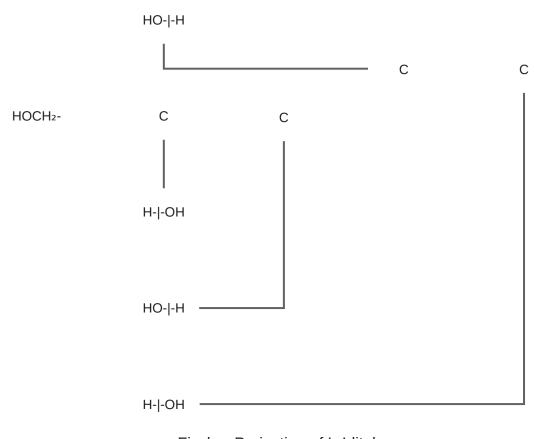
Property	Value	Reference(s)
Molecular Formula	C6H14O6	[1]
Molecular Weight	182.17 g/mol	[1]
IUPAC Name	(2S,3R,4R,5S)-hexane- 1,2,3,4,5,6-hexol	[3]
CAS Number	488-45-9	[1]
Appearance	White/Off-White Crystalline Solid	[1]
Melting Point	77 °C	[1]
Boiling Point	235.55°C (rough estimate)	[1]
Solubility	Slightly soluble in Water, DMSO, and Methanol	[1]
Optical Rotation ([α]D)	-3 ° (c=1, H ₂ O)	[1]

Structural Visualization

The following diagrams illustrate the chemical structure and a key metabolic reaction of **L-Iditol**.



-CH₂OH



Fischer Projection of L-Iditol (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol

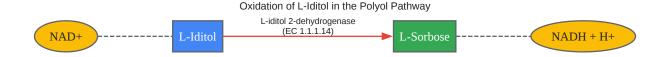
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A 2D diagram representing the Fischer projection of the **L-Iditol** molecule.

Metabolic Pathway Involvement

L-Iditol is a key intermediate in the polyol pathway, where it is oxidized by **L-iditol** 2-dehydrogenase (also known as sorbitol dehydrogenase) to L-sorbose.[2][3] This reaction is a part of the broader fructose and mannose metabolism.[3]





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The enzymatic conversion of **L-Iditol** to L-Sorbose.

Experimental Protocols

The structural elucidation and characterization of **L-Iditol** rely on several analytical techniques. Below are detailed protocols for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the chemical structure of **L-Iditol** in solution by providing information about the connectivity and stereochemistry of its atoms.

- Objective: To obtain ¹H and ¹³C NMR spectra of L-Iditol to confirm its structure and stereochemical configuration.
- Equipment and Materials:
 - NMR Spectrometer (e.g., 400 MHz or higher)
 - 5 mm NMR tubes
 - L-Iditol sample
 - Deuterated solvent (e.g., D₂O or DMSO-d₀)
 - Pipettes and vials
- Protocol:
 - Sample Preparation: Dissolve 5-10 mg of L-Iditol in approximately 0.6 mL of D₂O in a clean vial. Vortex briefly to ensure complete dissolution.



- Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
- Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition:
 - Acquire a standard 1D proton spectrum.
 - Use a pulse program with water suppression if using D₂O.
 - Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled 1D carbon spectrum.
 - Typical parameters: spectral width of 200 ppm, 1024 or more scans (due to lower natural abundance of ¹³C), relaxation delay of 2-5 seconds.
- 2D NMR (Optional but Recommended):
 - Acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H correlations and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Spectral Analysis: Integrate the ¹H signals and assign peaks based on chemical shifts, coupling constants, and correlations from 2D spectra to confirm the (2S,3R,4R,5S) stereochemistry.

X-ray Crystallography

Foundational & Exploratory





X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and conformational details.

- Objective: To determine the three-dimensional crystal structure of **L-Iditol**.
- Equipment and Materials:
 - Single-crystal X-ray diffractometer
 - Goniometer head and mounting loops
 - Cryostream for low-temperature data collection
 - High-purity L-Iditol
 - Crystallization solvents (e.g., water, ethanol, isopropanol)
 - Crystallization plates (e.g., hanging drop or sitting drop vapor diffusion)
- Protocol:
 - Crystallization:
 - Prepare a saturated solution of **L-Iditol** in a suitable solvent or solvent mixture.
 - Set up crystallization trials using vapor diffusion. A common method is to place a drop of the L-Iditol solution on a coverslip and invert it over a well containing a precipitant solution (e.g., a higher concentration of a miscible solvent like ethanol).
 - Allow the setup to equilibrate at a constant temperature (e.g., 4°C or room temperature) until single crystals form (days to weeks).
 - Crystal Mounting:
 - Carefully select a well-formed single crystal (typically >0.1 mm in all dimensions) under a microscope.



- Mount the crystal on a loop, often coated with a cryoprotectant (e.g., paratone-N oil or glycerol) to prevent ice formation.
- Flash-cool the crystal in the cryostream (typically at 100 K).
- Data Collection:
 - Mount the crystal on the diffractometer.
 - Center the crystal in the X-ray beam.
 - Collect a series of diffraction images by rotating the crystal in the X-ray beam.
- Data Processing:
 - Integrate the diffraction spots to determine their intensities.
 - Scale and merge the data to create a final reflection file.
- Structure Solution and Refinement:
 - Solve the phase problem using direct methods or other algorithms to generate an initial electron density map.
 - Build an atomic model into the electron density map.
 - Refine the model against the experimental data to improve the fit and obtain the final structure, including atomic coordinates, bond lengths, and angles.

Polarimetry

Polarimetry is used to measure the optical rotation of a chiral substance, which is a fundamental property for distinguishing between enantiomers.

- Objective: To measure the specific rotation of L-Iditol and confirm its enantiomeric identity.
- Equipment and Materials:
 - Polarimeter



- Sample cell (typically 1 decimeter in path length)
- Sodium lamp (for D-line at 589 nm)
- Analytical balance
- Volumetric flask
- L-Iditol sample
- Solvent (e.g., deionized water)
- Protocol:
 - Instrument Warm-up: Turn on the polarimeter and the sodium lamp and allow them to warm up for at least 10-15 minutes for stabilization.
 - Sample Preparation:
 - Accurately weigh a precise amount of **L-Iditol** (e.g., 100 mg).
 - Dissolve the sample in a precise volume of deionized water (e.g., 10 mL in a volumetric flask) to obtain a known concentration (c, in g/mL).
 - Blank Measurement:
 - Fill the polarimeter cell with the pure solvent (deionized water).
 - Place the cell in the polarimeter and take a reading. This is the zero or blank reading.
 - Sample Measurement:
 - Rinse the cell with a small amount of the L-Iditol solution and then fill it completely, ensuring no air bubbles are present.
 - Place the sample cell in the polarimeter and measure the observed angle of rotation (α).
 - Calculation of Specific Rotation:



- Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (I \times c)$ where:
 - \bullet α is the observed rotation in degrees.
 - I is the path length of the cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.
- The temperature and wavelength should also be reported (e.g., $[\alpha]^{20}D$). A negative value confirms the levorotatory nature of **L-Iditol**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Stereochemistry of L-Iditol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674375#l-iditol-structure-and-stereochemistry]

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